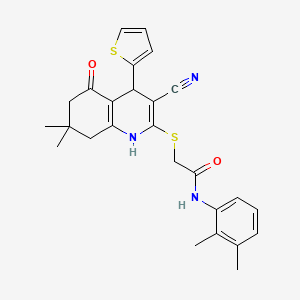

2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

説明

This compound is a structurally complex acetamide derivative featuring a hexahydroquinoline core substituted with a cyano group, two methyl groups, a ketone moiety, and a thiophen-2-yl ring. The thioacetamide side chain is further functionalized with an N-(2,3-dimethylphenyl) group. The hexahydroquinoline core contributes to conformational rigidity, which may enhance binding specificity, while the thiophene and acetamide substituents modulate electronic properties and solubility .

特性

IUPAC Name |

2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2/c1-15-7-5-8-18(16(15)2)28-22(31)14-33-25-17(13-27)23(21-9-6-10-32-21)24-19(29-25)11-26(3,4)12-20(24)30/h5-10,23,29H,11-12,14H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJWGCILRMMESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of substituted cinnamonitriles with 5,5-dimethyl-1,3-cyclohexanedione in ethanol, catalyzed by KF-montmorillonite . This provides a fast, efficient, and high-yielding access to the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxic Evaluation : A study evaluated several derivatives for their anticancer activity against six human cancer cell lines. Some compounds showed potent inhibition with IC50 values below 870 nM. Notably, certain derivatives exhibited comparable cytotoxic effects to established anticancer drugs .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective properties. Compounds that share similar structural motifs have been studied for their effects on neurodegenerative diseases:

- Mechanisms of Action : Investigations into the tryptophan-kynurenine metabolic pathway highlight the role of related compounds in modulating neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease and Parkinson's disease .

Antioxidant Activity

Research indicates that certain derivatives of this compound may possess antioxidant properties:

- Oxidative Stress Modulation : Studies have shown that compounds derived from similar frameworks can neutralize free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative damage in cells .

Case Study 1: Anticancer Efficacy

In a detailed investigation into the anticancer efficacy of thiophene-containing quinoline derivatives, the compound demonstrated significant activity against breast cancer cell lines with an IC50 value comparable to standard treatments. This case study highlights the potential for further development of this compound as a lead candidate for anticancer therapies.

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective effects of quinoline derivatives revealed that they could mitigate neuronal damage induced by oxidative stress. The findings support further exploration of this compound's mechanism in neuroprotection and its potential therapeutic applications in neurodegenerative diseases.

作用機序

The mechanism by which 2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exerts its effects is not fully understood. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano group and the quinoline core suggests potential interactions with nucleophilic sites in biological molecules.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of hexahydroquinoline-derived acetamides. Structural analogs differ primarily in substituents on the quinoline core and the acetamide side chain, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Findings:

Electronic Effects: The thiophen-2-yl substituent in the target compound (vs. The cyano group at position 3 stabilizes the quinoline core via electron-withdrawing effects, increasing resistance to metabolic oxidation compared to non-cyano analogs .

Solubility and Lipophilicity :

- The N-(2,3-dimethylphenyl) group in the target compound contributes to higher logP values compared to the N-(4-ethoxyphenyl) analog in , which benefits from the polar ethoxy group .

- The thiadiazole substituent in introduces polarizable sulfur and nitrogen atoms, improving aqueous solubility relative to purely aromatic acetamides .

Synthetic Accessibility: Analogs in and the target compound are synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with thiol-containing heterocycles under reflux (e.g., ethanol with sodium acetate), achieving yields >80% . The cyclopenta[b]thiophen derivative in requires multistep synthesis, including Gewald reaction modifications, leading to lower overall yields (~60%) .

Spectroscopic Characterization :

- All compounds exhibit distinct 1H NMR signals for methyl groups (δ 1.2–1.5 ppm), thiophene protons (δ 7.1–7.4 ppm), and acetamide NH (δ 9.8–10.2 ppm). Mass spectra confirm molecular ions within ±0.5 Da accuracy .

Biological Implications :

生物活性

The compound 2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide , characterized by its complex structure combining a tetrahydroquinoline core with thiophene and cyano functionalities, exhibits significant biological activity. This article explores the biological properties of this compound based on available research findings.

Structural Overview

The structural formula of the compound is represented as follows:

This molecular structure suggests a diverse range of interactions within biological systems due to its unique combination of functional groups.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this structure exhibit antimicrobial properties . For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The presence of the cyano group and thiophene ring is believed to enhance these activities through mechanisms involving disruption of cellular processes in pathogens .

Anti-inflammatory Effects

Certain derivatives of this compound have been linked to anti-inflammatory activities . The tetrahydroquinoline system is known for its ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .

Anticancer Potential

Research suggests that compounds with similar structural features may possess anticancer properties . The ability to inhibit specific kinases and receptors involved in cancer progression has been noted in related compounds. This opens avenues for further investigation into its potential as an anticancer agent .

Enzyme Interaction Studies

The compound's interaction with various enzymes has been a focus of research. For example, it may act as an inhibitor of histone acetyltransferases (EC 2.3.1.48), which are crucial in regulating gene expression through acetylation of histones . This mechanism could explain its potential effects on cell proliferation and differentiation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(3-cyano-benzothiophen)acetamide | Contains chloro and cyano groups | Potential anti-inflammatory effects |

| 3-Cyano-N-(4-methoxyphenyl)acetamide | Similar acetamide structure | Antimicrobial activity |

| N-(3-Cyano-tetrahydrobenzothiophen)acetamide | Tetrahydro structure with cyano | Anti-inflammatory properties |

The unique combination of functionalities in 2-((3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.

- Anti-inflammatory Mechanism : Research indicated that certain derivatives reduced inflammation markers in animal models of arthritis, suggesting a pathway for therapeutic use in inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies showed that related compounds inhibited growth in various cancer cell lines, indicating potential for development into anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。